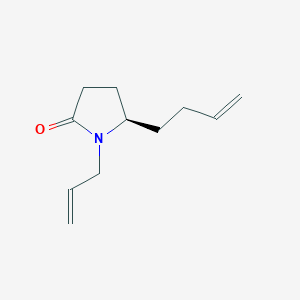
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- is a complex organic compound that features a pentanoic acid backbone with an anthracenylamino group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(2-anthracenylamino)-5-oxo- typically involves the reaction of anthracene derivatives with pentanoic acid derivatives under specific conditions. One common method includes the use of anthracene-2-amine and 5-oxo-pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- can undergo various chemical reactions, including:
Oxidation: The anthracenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Applications De Recherche Scientifique
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the luminescent properties of the anthracene group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of pentanoic acid, 5-(2-anthracenylamino)-5-oxo- involves its interaction with specific molecular targets. The anthracenyl group can intercalate into DNA, disrupting the replication process and leading to potential anti-cancer effects. Additionally, the compound can interact with various enzymes, inhibiting their activity and resulting in anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Anthracene-2-carboxylic acid
- Anthracene-9-carboxylic acid
- Anthracene-2-amine
Uniqueness
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- is unique due to the presence of both the pentanoic acid and anthracenylamino groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
189208-88-6 |
|---|---|
Formule moléculaire |
C19H17NO3 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
5-(anthracen-2-ylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C19H17NO3/c21-18(6-3-7-19(22)23)20-17-9-8-15-10-13-4-1-2-5-14(13)11-16(15)12-17/h1-2,4-5,8-12H,3,6-7H2,(H,20,21)(H,22,23) |
Clé InChI |
BOUJCMRUDTZULH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
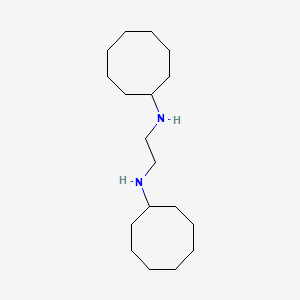
![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)
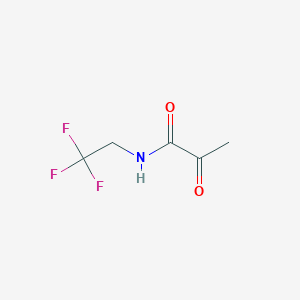

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
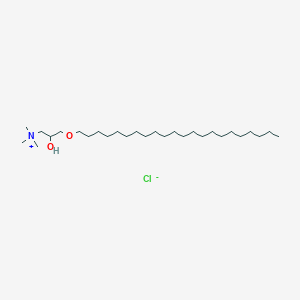
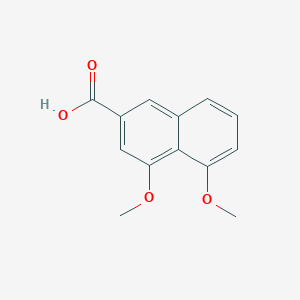
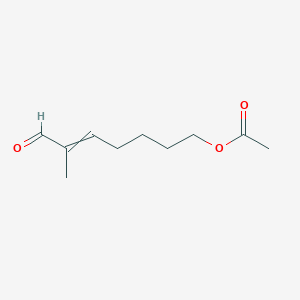

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid](/img/structure/B12576680.png)
